1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone
Overview
Description
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is an organic compound that features an azetidine ring attached to a 4-bromophenyl group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromobenzoyl chloride+azetidinetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-1-yl)-2-phenylethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(Pyrrolidin-1-yl)-2-(4-bromophenyl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring, which can influence its chemical properties and interactions.
1-(Azetidin-1-yl)-2-(4-chlorophenyl)ethanone: Substitutes the bromine atom with chlorine, potentially altering its reactivity and biological effects.
Uniqueness
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is unique due to the presence of both the azetidine ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a compound characterized by its unique azetidine ring and a bromophenyl group, which contribute to its potential biological activities. The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol, and it is identified by the CAS number 1387381-12-5. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.
Structural Features
The structural components of this compound play a vital role in its biological activity:
- Azetidine Ring : This four-membered ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Bromophenyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that azetidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells (MCF-7). For instance, several synthesized derivatives demonstrated cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) compared to standard drugs like doxorubicin .
Table 1: Cytotoxic Effects of Azetidine Derivatives on MCF-7 Cells
Compound | Concentration (μM) | % Inhibition |
---|---|---|
AZ-5 | 0.1 | 93.28% |
AZ-9 | 0.5 | 90.56% |
AZ-10 | 1 | 93.14% |
AZ-14 | 2 | 89.84% |
AZ-19 | 0.5 | 94.76% |
Antimicrobial Activity
The antimicrobial potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) such as bromine at specific positions enhances antibacterial activity .
Table 2: Antimicrobial Activity of Azetidine Derivatives
Compound | Target Bacteria | Activity |
---|---|---|
AZ-5 | E. coli | Moderate |
AZ-10 | S. aureus | High |
AZ-19 | P. mirabilis | Significant |
Antioxidant Activity
The antioxidant properties of azetidine derivatives have also been investigated, revealing their potential to scavenge free radicals and mitigate oxidative stress in biological systems . The introduction of hydroxyl or methoxy groups has been linked to enhanced antioxidant activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution patterns on the azetidine ring significantly affect the biological activities of these compounds. The presence of halogens (e.g., Cl, Br) at para positions has been correlated with increased anticancer and antimicrobial activities .
Case Studies
Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:
- Study on MCF-7 Cells : A series of azetidine derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments .
- Antimicrobial Testing : Various azetidine derivatives were tested against common pathogens using disc diffusion methods, revealing promising results against resistant strains .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that certain derivatives possess strong antioxidant properties .
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFPYDKGZGGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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